Luzopeptin A vs. Luzopeptin C: Acetylation Status Drives 100-Fold Potency Inversion in Antitumor vs. Antiviral Activity
In the luzopeptin series, the degree of acetylation inversely correlates with antitumor cytotoxicity but directly correlates with HIV-1 reverse transcriptase (RT) inhibitory activity. The removal of each acetyl substituent resulted in a 100- to 1000-fold reduction in cytotoxic potency, while simultaneously enhancing anti-HIV-1 RT activity [1]. Luzopeptin A (two acetylations) is the most cytotoxic but weakest RT inhibitor, whereas luzopeptin C (zero acetylations) is non-cytotoxic but the most potent RT inhibitor .
| Evidence Dimension | Cytotoxic potency vs. HIV-1 RT inhibitory activity |
|---|---|
| Target Compound Data | Luzopeptin A: High cytotoxicity, low RT inhibition; Luzopeptin C: Low cytotoxicity, high RT inhibition |
| Comparator Or Baseline | Luzopeptin A vs. Luzopeptin C within the same congener family |
| Quantified Difference | 100- to 1000-fold reduction in cytotoxicity per acetyl group removed; potency order reverses completely for RT inhibition (C > B > A) |
| Conditions | Cytotoxicity assays and HIV-1 reverse transcriptase inhibition assays; exact IC50 values for RT: Luzopeptin A IC50 = 7 nM (HIV-1 RT), 68 nM (HIV-2 RT) [2] |
Why This Matters
This inverted potency profile demands congener-specific procurement, as 'luzopeptin' without specification could be any congener and would yield diametrically opposite results depending on the assay endpoint.
- [1] Boger, D. L., et al. (1999). Total synthesis and comparative evaluation of luzopeptin A-C and quinoxapeptin A-C. Journal of the American Chemical Society, 121(49), 11375–11383. View Source
- [2] MedChemExpress. Luzopeptin A (BBM-928 A) product datasheet. View Source
